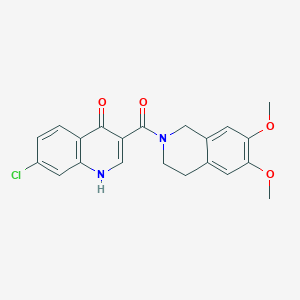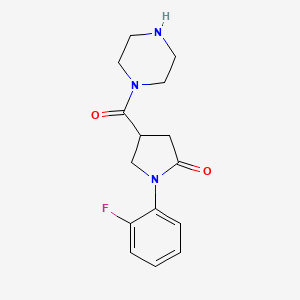![molecular formula C20H23NO6 B10986647 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine](/img/structure/B10986647.png)
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine is a complex organic compound with a unique structure that combines a chromen ring system with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine typically involves multiple steps, starting with the preparation of the chromen ring system. This is followed by the introduction of the valine moiety through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromen ring system, potentially leading to the formation of quinones.
Reduction: Reduction reactions can affect the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, potentially inhibiting their activity. The valine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives and amino acid conjugates, such as:
- N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-alanine
- N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-leucine
Uniqueness
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine is unique due to its specific combination of a chromen ring system with an L-valine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-10(2)18(19(23)24)21-16(22)9-26-14-7-11(3)8-15-17(14)12-5-4-6-13(12)20(25)27-15/h7-8,10,18H,4-6,9H2,1-3H3,(H,21,22)(H,23,24)/t18-/m0/s1 |
InChI Key |
MRKPIEDYLQYHHC-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10986570.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10986577.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986591.png)


![N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10986611.png)

![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986626.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10986637.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B10986646.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10986651.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B10986662.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10986673.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10986680.png)
